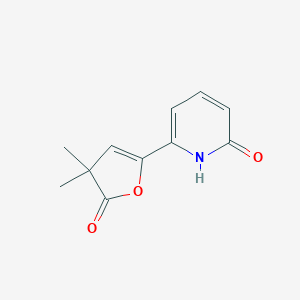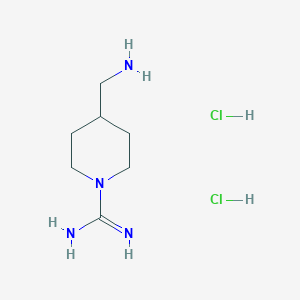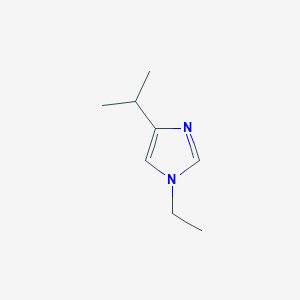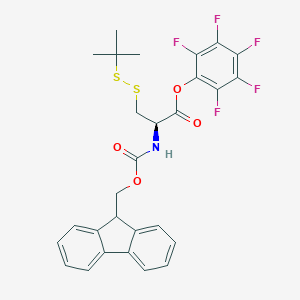
6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone, also known as DFOB, is a synthetic chelating agent that has been extensively researched for its potential applications in various fields, including medicine, environmental science, and analytical chemistry. DFOB is a bidentate ligand that is capable of forming stable complexes with a wide range of metal ions, including iron, aluminum, and copper.
Mécanisme D'action
6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone binds to metal ions through its bidentate ligand, forming stable complexes that are excreted from the body. In the case of iron overload disorders, 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone binds to excess iron in the body, preventing it from causing oxidative damage to tissues and organs. 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone has also been shown to have antioxidant properties, which may contribute to its protective effects.
Effets Biochimiques Et Physiologiques
6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone has been shown to be effective in reducing iron overload in patients with thalassemia and sickle cell anemia. 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone has also been shown to have neuroprotective effects in animal models of Parkinson's disease. In addition, 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone has been shown to have anti-inflammatory and antiviral properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone is its ability to chelate a wide range of metal ions, making it a versatile reagent for various applications. However, 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone has some limitations, including its relatively low yield in synthesis and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone. One area of interest is the development of more efficient synthesis methods for 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone, which could increase its yield and reduce its cost. Another area of interest is the development of new applications for 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone, particularly in the fields of environmental science and analytical chemistry. Finally, further research is needed to fully understand the mechanism of action of 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone and its potential side effects, particularly at high doses.
Méthodes De Synthèse
6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone can be synthesized using a variety of methods, including the reaction of 2-pyridone with 3,3-dimethylacrylic acid, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 2-pyridone with 3,3-dimethylacryloyl chloride, followed by oxidation with sodium hypochlorite. The yield of 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone using these methods ranges from 50-70%.
Applications De Recherche Scientifique
6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone has been extensively studied for its potential applications in medicine, particularly in the treatment of iron overload disorders such as thalassemia and sickle cell anemia. 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone is able to chelate excess iron in the body, preventing it from causing oxidative damage to tissues and organs. 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone has also been studied for its potential use in environmental science, particularly in the remediation of contaminated soils and water. In analytical chemistry, 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone has been used as a reagent for the determination of metal ions in various samples.
Propriétés
Numéro CAS |
146699-60-7 |
|---|---|
Nom du produit |
6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone |
Formule moléculaire |
C11H11NO3 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
6-(4,4-dimethyl-5-oxofuran-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H11NO3/c1-11(2)6-8(15-10(11)14)7-4-3-5-9(13)12-7/h3-6H,1-2H3,(H,12,13) |
Clé InChI |
KDJFNBQWHWZRHV-UHFFFAOYSA-N |
SMILES |
CC1(C=C(OC1=O)C2=CC=CC(=O)N2)C |
SMILES canonique |
CC1(C=C(OC1=O)C2=CC=CC(=O)N2)C |
Autres numéros CAS |
146699-60-7 |
Synonymes |
6-(3,3-dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone 6-DODFP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B136499.png)
![6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane](/img/structure/B136504.png)






![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)



![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)
